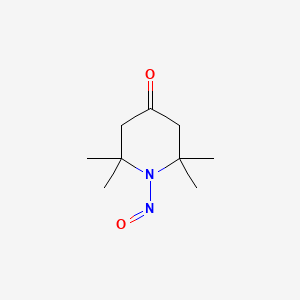

2,2,6,6-Tetramethyl-1-nitroso-4-piperidone

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

640-01-7 |

|---|---|

Molekularformel |

C9H16N2O2 |

Molekulargewicht |

184.24 g/mol |

IUPAC-Name |

2,2,6,6-tetramethyl-1-nitrosopiperidin-4-one |

InChI |

InChI=1S/C9H16N2O2/c1-8(2)5-7(12)6-9(3,4)11(8)10-13/h5-6H2,1-4H3 |

InChI-Schlüssel |

PBOJDTWOZVDRPH-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(CC(=O)CC(N1N=O)(C)C)C |

Herkunft des Produkts |

United States |

Ii. Synthetic Methodologies and Mechanistic Investigations of 2,2,6,6 Tetramethyl 1 Nitroso 4 Piperidone

Precursor Synthesis Pathways to 2,2,6,6-Tetramethyl-4-piperidone

The primary and most economically viable precursor for the target compound is 2,2,6,6-Tetramethyl-4-piperidone, commonly known as triacetonamine (B117949). Its synthesis is a cornerstone in the production of hindered amine light stabilizers (HALS). nih.gov

The industrial synthesis of 2,2,6,6-tetramethyl-4-piperidone is predominantly achieved through the condensation reaction of acetone (B3395972) and ammonia (B1221849) in the presence of a catalyst. asianpubs.org This method is valued for its use of readily available and inexpensive starting materials. The reaction involves a series of condensation and cyclization steps to form the heterocyclic piperidone ring.

Various catalysts have been employed to optimize this process, including Lewis acids, protonic acids, and their salts. asianpubs.org Early methods utilized catalysts such as aluminum chloride (AlCl₃) or calcium chloride (CaCl₂). google.com More contemporary approaches have focused on improving efficiency and environmental considerations. Continuous synthesis methods have been developed using fixed-bed reactors packed with acidic cation-exchange resins, such as NKC-9. asianpubs.orgpatsnap.com This technique allows for simpler processing, lower energy consumption, and avoids the use of organic solvents. patsnap.com

The reaction mechanism, catalyzed by an acidic resin, is believed to proceed through an initial aldol (B89426) condensation of acetone to form diacetone alcohol. asianpubs.org This intermediate then dehydrates to yield mesityl oxide, which can further react with another acetone molecule and ammonia to ultimately form the six-membered piperidone ring. asianpubs.org

| Catalyst System | Typical Reaction Conditions | Key Advantages | Reference |

|---|---|---|---|

| Acid Catalysts (e.g., CaCl₂, NH₄Cl) | Batch process; 50-120°C; 1-50 atm; Acetone:Ammonia molar ratio 20:1 to 4:1 | Established method; yields up to 76% reported. | google.com |

| Halogenated Hydrocarbons | Batch process; 0.01 to 5 mol% catalyst based on acetone. | Alternative catalytic approach. | google.com |

| Acidic Cation-Exchange Resin (e.g., NKC-9) | Continuous flow, fixed-bed reactor; 40-70°C; Acetone:Ammonia molar ratio 3-9:1. | Continuous production, mild conditions, no solvent, low energy consumption. | asianpubs.orgpatsnap.com |

While the direct condensation of acetone and ammonia is the most common route to 2,2,6,6-tetramethyl-4-piperidone, the broader chemistry of hindered piperidines involves various interconversions of functional groups on the piperidine (B6355638) ring. For instance, 2,2,6,6-tetramethyl-4-piperidone is a key intermediate that can be converted to other valuable derivatives, such as 2,2,6,6-tetramethyl-4-piperidinol (B29938), through catalytic hydrogenation. google.com This demonstrates that functional group manipulation on the pre-formed piperidine scaffold is a common strategy. However, the synthesis of the 4-piperidone (B1582916) core itself from other pre-existing hindered piperidine scaffolds is a less direct and less common approach compared to the highly optimized condensation pathway.

Nitrosation of 2,2,6,6-Tetramethyl-4-piperidone to the Target Compound

The conversion of the secondary amine in the piperidone precursor to an N-nitrosamine is achieved through a nitrosation reaction. This process introduces the nitroso (-NO) group onto the nitrogen atom of the piperidine ring.

The most widely used method for the N-nitrosation of secondary amines, including 2,2,6,6-tetramethyl-4-piperidone, involves the use of sodium nitrite (B80452) (NaNO₂) in an acidic medium. wikipedia.org The acid, typically hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), reacts with sodium nitrite in situ to generate the active nitrosating agent, nitrous acid (HNO₂). wikipedia.org

The reaction is typically performed under controlled, mild conditions to ensure high product yield and minimize potential side reactions.

| Parameter | Condition | Rationale | Reference |

|---|---|---|---|

| Nitrosating Agent | Sodium Nitrite (NaNO₂) | Stable, inexpensive, and readily generates the active species in acid. | researchgate.net |

| Medium | Aqueous acidic solution (pH 1-3) | Facilitates the formation of the electrophilic nitrosating agent. | |

| Temperature | Low (e.g., 0–5°C) | Minimizes side reactions and decomposition of unstable intermediates. | |

| Solvent | Water or polar aprotic solvents | Ensures solubility of the amine salt and reagents. |

The mechanism of N-nitrosation of secondary amines is a well-studied electrophilic substitution reaction. The process is initiated by the protonation of nitrous acid (formed from NaNO₂ and acid), which then loses a water molecule to generate the highly electrophilic nitrosonium ion (NO⁺). wikipedia.org

R₂NH + H⁺ ⇌ R₂NH₂⁺ (Amine protonation, equilibrium) NaNO₂ + H⁺ → HNO₂ + Na⁺ (Formation of nitrous acid) HNO₂ + H⁺ ⇌ H₂NO₂⁺ → NO⁺ + H₂O (Formation of nitrosonium ion)

The lone pair of electrons on the nitrogen atom of the unprotonated secondary amine (2,2,6,6-tetramethyl-4-piperidone) acts as a nucleophile, attacking the electrophilic nitrosonium ion. Subsequent deprotonation of the resulting intermediate yields the stable N-nitroso compound. wikipedia.org

R₂NH + NO⁺ → R₂N(H)NO⁺ → R₂N-NO + H⁺ (Nucleophilic attack and deprotonation)

An alternative pathway, particularly relevant at higher nitrite concentrations, involves dinitrogen trioxide (N₂O₃) as the active nitrosating agent. nih.gov N₂O₃ is formed from the self-condensation of nitrous acid (2 HNO₂ ⇌ N₂O₃ + H₂O). The reaction kinetics, which can be second order with respect to nitrite, support the role of N₂O₃. nih.gov The attack of the amine on N₂O₃ is often the rate-determining step. nih.gov Computational studies have further indicated that asym-N₂O₃ is a particularly favorable nitrosating agent for secondary amines, with the reaction proceeding even for sterically hindered substrates. researchgate.net

Several parameters critically influence the rate and outcome of the N-nitrosation reaction.

pH: The reaction is highly pH-dependent. An acidic environment is necessary to generate the nitrosating species. However, if the pH is too low (strongly acidic), the concentration of the unprotonated, nucleophilic amine precursor is significantly reduced, which in turn slows down the reaction rate. nih.gov Therefore, an optimal pH, typically in the weakly acidic range, is maintained for maximum efficiency.

Temperature: Lowering the reaction temperature is crucial for selectivity. It minimizes the decomposition of nitrous acid and prevents potential side reactions, ensuring a cleaner conversion to the desired N-nitroso product.

Concentration: The rate of nitrosation is dependent on the concentrations of both the amine and the nitrosating species. The reaction order can vary depending on the specific conditions and the dominant nitrosating agent (NO⁺ vs. N₂O₃). nih.gov

Steric Effects: The four methyl groups adjacent to the nitrogen atom in 2,2,6,6-tetramethyl-4-piperidone create significant steric hindrance. While this can slow the reaction rate compared to less hindered amines, the reaction still proceeds efficiently under optimized conditions. researchgate.netnih.gov This is attributed to the relatively low activation energy required for the N-nitrosation of even hindered amines. researchgate.net

Challenges and Solutions in Synthetic Protocols for 2,2,6,6-Tetramethyl-1-nitroso-4-piperidone

The synthesis of the 2,2,6,6-tetramethyl-4-piperidone intermediate, commonly known as triacetonamine (TAA), from acetone and ammonia presents several challenges. These include managing reaction equilibrium, preventing the formation of impurities, and dealing with catalyst deactivation. High temperatures, while increasing reaction rates, can also lead to a decrease in selectivity and higher energy consumption. patsnap.com

The formation of by-products during the synthesis of the piperidone precursor is a significant challenge that can impact yield and purity. Strategies to mitigate this primarily revolve around the precise control of reaction parameters and the selection of an appropriate catalytic system.

Key strategies include:

Control of Reaction Conditions : Temperature, pressure, and reaction time are crucial variables. Patented processes specify temperatures ranging from 50°C to 120°C and reaction times of 2 to 8 hours to optimize the yield of the desired piperidone. google.com More recent developments include continuous synthesis methods that operate at milder temperatures (40°C to 70°C), which helps to avoid the formation of impurities that occur at higher temperatures. patsnap.com

Reactant Stoichiometry : The molar ratio of acetone to ammonia is a critical factor in maximizing product yield and minimizing side reactions. Industrial processes have been optimized to use acetone:ammonia molar ratios ranging from 20:1 to 4:1. google.com

Catalyst Selection : The reaction is typically catalyzed by acids. Various catalysts such as ammonium (B1175870) nitrate, ammonium chloride, and calcium chloride have been utilized in batch processes. google.com A notable advancement is the use of solid acidic resins in a fixed-bed continuous reactor. patsnap.com This approach not only facilitates continuous production but also avoids the use of organic solvents, reduces environmental pollution, and operates under mild conditions, thereby improving product purity. patsnap.com

The following table summarizes various synthetic conditions and their impact on product yield, illustrating the strategies employed to optimize the formation of the 2,2,6,6-tetramethyl-4-piperidone precursor.

| Catalyst | Reactants & Molar Ratio (Acetone:Ammonia) | Temperature | Reaction Time | Reported Yield (% of converted acetone) | Reference |

|---|---|---|---|---|---|

| Ammonium Nitrate | Acetone, Gaseous Ammonia (~7.9:1) | 60-65°C | 6 hours | 76% | google.com |

| Ammonium Chloride | Acetone, Gaseous Ammonia (~4.5:1) | 60-65°C | 6 hours | 71% | google.com |

| Calcium Chloride Dihydrate, Ammonium Nitrate | Acetone, Gaseous Ammonia (~6.8:1) | 80°C | 4 hours | 75% | google.com |

| Sulfonic Acid Resin NKC-9 | Acetone, Gaseous Ammonia (3:1) | 70°C | Continuous Flow | N/A (Selectivity: 65%) | patsnap.com |

After the synthesis of the 2,2,6,6-tetramethyl-4-piperidone precursor, purification is essential to remove unreacted starting materials, catalysts, and by-products. The choice of purification method depends on the scale of the synthesis and the desired purity of the intermediate.

Distillation: Vacuum distillation is a widely employed technique to separate the crude 2,2,6,6-tetramethyl-4-piperidone from the reaction mixture after the removal of the aqueous layer and catalyst. google.com This method is effective for isolating the product from less volatile impurities and unreacted acetone. The distilled product is often obtained as a liquid that can be further purified. google.comsciencemadness.org

Crystallization and Recrystallization: Crystallization is a powerful method for achieving high purity. The piperidone can be isolated by forming its hydrate (B1144303), which precipitates upon cooling the reaction residue. This crystalline solid can then be separated by filtration. google.com For further purification, recrystallization is employed. The choice of solvent is critical for effective recrystallization. While ethanol (B145695) is a common solvent for many piperidone derivatives, other solvents and mixtures like anhydrous diethyl ether and benzene-petroleum ether have also been reported to yield high-purity crystals. sciencemadness.orgchemrevlett.com

The table below outlines key parameters for the purification of 2,2,6,6-tetramethyl-4-piperidone.

| Technique | Conditions/Solvent | Resulting Product/Purity | Physical Constant | Reference |

|---|---|---|---|---|

| Vacuum Distillation | 5 mm Hg | Liquid with 99% purity (by GC) | B.P. 75-78°C | google.com |

| Crystallization (as hydrate) | Cooling of reaction residue to 0°C | Crystalline triacetonamine hydrate | M.P. 58-60°C | google.com |

| Recrystallization | Anhydrous diethyl ether | White crystals | M.P. 57-58°C | sciencemadness.org |

| Recrystallization | Distilled Ethanol | Purified crystals of various piperidone derivatives | N/A | chemrevlett.com |

Iii. Chemical Reactivity and Transformation Pathways of 2,2,6,6 Tetramethyl 1 Nitroso 4 Piperidone

Oxidation Reactions Leading to Nitroxyl (B88944) Radical Derivatives

The oxidation of the N-nitroso group in 2,2,6,6-tetramethyl-1-nitroso-4-piperidone is a key transformation that leads to the formation of the stable nitroxyl radical, 2,2,6,6-tetramethyl-4-oxo-piperidine-1-oxyl, commonly known as Tempone. This process involves the conversion of the N-N=O group to an N-O• radical, a transformation that is of significant interest due to the wide applications of Tempone and its analogues as catalysts and probes in various chemical and biological systems.

The oxidation of this compound provides a direct route to Tempone. This reaction is a subset of the broader class of oxidations of N-nitrosamines to nitroxyl radicals. The stability of the resulting Tempone radical is largely attributed to the steric hindrance provided by the four methyl groups on the adjacent carbon atoms, which protect the radical center from dimerization and other decomposition pathways.

A variety of oxidizing agents and catalytic systems can be employed for the conversion of N-nitrosamines to nitroxyl radicals. While specific studies detailing the use of oxone and iodine for the oxidation of this compound are not extensively documented in publicly available literature, the general reactivity of these reagents with N-nitroso compounds suggests their potential utility.

Oxone, a potassium triple salt containing potassium peroxymonosulfate (B1194676) (KHSO₅), is a versatile and environmentally friendly oxidizing agent. It is known to oxidize various nitrogen-containing compounds. For instance, it has been used in the oxidation of alkaloids to their corresponding N-oxides. The oxidation of this compound with oxone would likely proceed via an oxygen transfer mechanism to the nitrogen atom of the nitroso group, followed by the elimination of a stable byproduct to generate the nitroxyl radical.

Iodine, in the presence of an oxidant, can also act as a catalyst for oxidation reactions. In such systems, iodine is oxidized to a higher oxidation state, which then acts as the active oxidant. The catalytic cycle is completed by the re-oxidation of the resulting iodide by a stoichiometric oxidant. This approach has been applied to the oxidation of various organic substrates.

Other established methods for the oxidation of the parent amine, 2,2,6,6-tetramethylpiperidine (B32323), to the corresponding nitroxyl radical involve reagents like hydrogen peroxide in the presence of metal catalysts. These methods could potentially be adapted for the oxidation of the N-nitroso derivative.

The generation of the nitroxyl radical from the N-nitroso precursor involves the removal of the nitroso group's oxygen atom and the formation of a radical on the nitrogen. The mechanism of N-nitrosamine oxidation can be complex and may involve radical intermediates. For instance, in the presence of hydroxyl radicals, the reaction can be initiated by hydrogen abstraction from a C-H bond or by hydroxyl radical addition to one of the nitrogen atoms.

The remarkable stability of Tempone and related tetramethylpiperidine-1-oxyl radicals is a key feature. This stability is a consequence of the delocalization of the unpaired electron between the nitrogen and oxygen atoms, as well as the significant steric shielding provided by the four methyl groups. This steric hindrance prevents the radical from undergoing dimerization, a common decomposition pathway for less hindered nitroxyl radicals. The redox stability of these compounds allows them to participate in catalytic cycles where they are reversibly oxidized and reduced.

Electrochemical methods provide a clean and controlled way to study the oxidation of N-nitroso compounds and generate radical intermediates. The electrochemical oxidation of N-nitroso-2,2,6,6-tetramethylpiperidine has been shown to generate a radical cation. This species is formed by a one-electron transfer from the nitroso compound at the electrode. Electron spin resonance (e.s.r.) spectroscopy has been used to characterize this radical cation, revealing a large nitrogen hyperfine splitting constant.

Further electrochemical studies on related piperidine (B6355638) derivatives, such as N-substituted-4-piperidones, have shown that they undergo irreversible two-electron oxidation processes. The electrochemical oxidation of 2,2,6,6-tetramethylpiperidine derivatives can lead to the formation of various species, including radical cations, aminyl radicals, and ultimately nitroxyl radicals.

| Intermediate | Method of Observation | Key Characteristics |

| Radical Cation | Cyclic Voltammetry, ESR Spectroscopy | Formed by one-electron transfer; exhibits a large nitrogen hyperfine splitting constant. |

| Aminyl Radical | ESR Spectroscopy | Formed after deprotonation of the radical cation. |

| Nitroxyl Radical | ESR Spectroscopy | The stable final product of the oxidation process. |

Reduction Processes of the Nitroso Moiety

The nitroso group of this compound can be reduced to yield the corresponding secondary amine or hydroxylamine (B1172632). These reduction pathways are valuable for the synthesis of various piperidine derivatives.

The reduction of the N-nitroso group is a well-established transformation in organic chemistry. A common method for the reduction of N-nitrosamines to the corresponding secondary amines involves the use of reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

The synthesis of the corresponding hydroxylamine, 1-hydroxy-2,2,6,6-tetramethyl-4-piperidone, can be envisioned through the controlled reduction of the nitroso group. General methods for the reduction of nitroso compounds to hydroxylamines often employ milder reducing agents or specific reaction conditions to avoid over-reduction to the amine. For instance, the reduction of nitroxyl radicals like TEMPO with agents such as sodium ascorbate (B8700270) yields the corresponding hydroxylamine. researchgate.net A similar approach could potentially be applied to the N-nitroso compound.

| Product | Potential Synthetic Route | Key Reagents/Conditions |

| 4-Amino-2,2,6,6-tetramethylpiperidine | Reductive amination of 2,2,6,6-tetramethyl-4-piperidone | Ammonia (B1221849), H₂, Catalyst (e.g., Ni) |

| 1-Hydroxy-2,2,6,6-tetramethyl-4-piperidone | Controlled reduction of the N-nitroso group | Mild reducing agents (e.g., adapted from nitroxyl radical reduction) |

Evaluation of Reducing Agents and Selectivity

The reduction of this compound presents a case of chemoselectivity, owing to the presence of two reducible functional groups: the N-nitroso group and the C4-carbonyl group. The choice of reducing agent and reaction conditions dictates the outcome of the transformation, allowing for selective reduction of one group over the other.

Commonly, the N-nitroso group can be reduced to the corresponding hydrazine (B178648) or amine, while the carbonyl group can be reduced to a hydroxyl group. The reactivity of various reducing agents towards these functionalities varies significantly.

Reduction of the Carbonyl Group: The reduction of the related compound, 2,2,6,6-tetramethyl-4-piperidone (triacetonamine), to 4-hydroxy-2,2,6,6-tetramethylpiperidine is well-documented. sciencemadness.org This transformation is typically achieved using hydride-based reducing agents.

Sodium borohydride (B1222165) (NaBH₄) : This is a mild and selective reducing agent commonly used for the reduction of ketones and aldehydes. tcichemicals.comyoutube.com It is effective in converting the C4-carbonyl of the piperidone ring to a hydroxyl group without affecting the sterically hindered N-nitroso group under standard conditions. sciencemadness.org

Lithium aluminum hydride (LiAlH₄) : A much stronger reducing agent, LiAlH₄ can reduce both the carbonyl group and the N-nitroso group. harvard.edu Its lack of selectivity makes it less suitable for the specific reduction of the carbonyl function in the presence of the nitroso group.

Catalytic Hydrogenation : This method can also be employed to reduce the carbonyl group. google.com The choice of catalyst (e.g., Raney Nickel, Platinum) and conditions (pressure, temperature) can influence the selectivity. google.com

Reduction of the N-Nitroso Group: The reduction of the N-nitroso group in N-nitrosamines typically yields either the corresponding hydrazine (R₂N-NH₂) or, with more vigorous reduction, the secondary amine (R₂NH).

Ascorbic Acid (Vitamin C) : In biological and chemical systems, ascorbate is a key reducing agent for related nitroxyl radicals, converting them to hydroxylamines. nih.govresearchgate.net While the N-nitroso group is at a different oxidation state, ascorbate can potentially influence its redox state.

Hydrazine : Hydrazine is used in the Wolff-Kishner reduction, which involves the conversion of a ketone to a hydrazone followed by cleavage to a methylene (B1212753) group. google.com It can also act as a reducing agent for other functional groups.

Phenylhydrazine : This reagent has been used for the in situ reduction of nitroxide spin labels to their corresponding hydroxylamines, facilitating NMR analysis. acs.org

The selective reduction of either the carbonyl or the nitroso group is contingent on the inherent reactivity differences and the choice of an appropriate reducing agent, as summarized in the table below.

| Reducing Agent | Target Functionality | Product | Selectivity Notes |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Carbonyl (Ketone) | Secondary Alcohol | Highly selective for the carbonyl group; generally does not reduce the N-nitroso group under mild conditions. |

| Lithium Aluminum Hydride (LiAlH₄) | Carbonyl and N-Nitroso | Alcohol and Amine | Powerful, non-selective agent that reduces both functional groups. harvard.edu |

| Catalytic Hydrogenation (e.g., Raney Ni) | Carbonyl (typically) | Secondary Alcohol | Conditions can be tuned for selectivity, but may also reduce the N-nitroso group under harsher conditions. google.com |

| Zinc dust in Acetic Acid | N-Nitroso | Hydrazine/Amine | Classic conditions for the reduction of nitrosamines. |

Nucleophilic and Electrophilic Substitution Reactions Involving the Nitroso Group

The N-nitroso group (-N=O) is an electron-withdrawing group that influences the reactivity of the piperidine nitrogen to which it is attached. The group itself can participate in various reactions.

Nucleophilic Reactions: The nitrogen atom of the nitroso group is electrophilic and can be attacked by nucleophiles. However, in the context of N-nitrosamines, direct nucleophilic substitution at the nitroso nitrogen is less common than reactions involving the adjacent piperidine nitrogen or alpha-carbons. The reactivity is often dictated by the specific reaction conditions. For instance, reactions with strong nucleophiles under basic conditions can lead to the cleavage of the N-N bond.

Electrophilic Reactions: The oxygen atom of the nitroso group possesses lone pairs of electrons and can act as a nucleophile or a Brønsted-Lowry base, reacting with strong electrophiles or acids. Protonation on the oxygen atom can activate the molecule for subsequent reactions.

The chemistry of related nitroso compounds provides insight into potential transformations. For example, C-nitroso compounds are known to participate in hetero-Diels-Alder and nitroso-ene reactions. wikipedia.orgbaranlab.org While this compound is an N-nitroso compound, the fundamental reactivity of the nitroso group suggests potential for complex transformations.

Electrochemical studies have shown that N-nitroso-2,2,6,6-tetramethylpiperidine can be electrochemically oxidized to generate a radical cation, demonstrating the group's participation in redox processes. rsc.org

Functionalization and Derivative Synthesis of the Piperidone Ring

The C4-carbonyl group of this compound is a key site for functionalization. It undergoes typical ketone reactions, allowing for the synthesis of a wide range of derivatives. A prominent example is the formation of hydrazones.

The reaction of the parent ketone, 2,2,6,6-tetramethyl-4-piperidone (triacetonamine), with hydrazine or its derivatives (like semicarbazide (B1199961) or thiosemicarbazide) leads to the formation of the corresponding hydrazone, semicarbazone, or thiosemicarbazone. google.com This condensation reaction involves the nucleophilic attack of the hydrazine on the carbonyl carbon, followed by dehydration.

For example, triacetonamine (B117949) reacts with hydrazine hydrate (B1144303) to form the hydrazone, which is a key intermediate in the Wolff-Kishner reduction to produce 2,2,6,6-tetramethylpiperidine. google.com

The general reaction scheme is as follows: C₉H₁₆N₂O₂ + H₂N-R → C₉H₁₆N(N=O)C=N-R + H₂O

This reactivity allows for the introduction of various substituents (R-groups) onto the piperidone ring, serving as a versatile synthetic handle for creating more complex molecules.

| Reagent | Product Type | Reaction Conditions | Reference |

|---|---|---|---|

| Hydrazine Hydrate (H₂NNH₂·H₂O) | Hydrazone | Typically in a suitable solvent like ethanol (B145695). | google.com |

| Semicarbazide Hydrochloride (H₂NCONHNH₂·HCl) | Semicarbazone | Reflux in acetic acid with sodium acetate. | |

| Thiosemicarbazide (H₂NCSNHNH₂) | Thiosemicarbazone | Reflux in acetic acid with sodium acetate. | |

| Hydroxylamine (NH₂OH) | Oxime | Standard conditions for oxime formation from ketones. |

The piperidone ring serves as a valuable scaffold for the synthesis of spirocyclic compounds, where two rings share a single carbon atom (the spiro atom). The C4-carbonyl carbon is the key position for initiating the construction of the second ring.

One common strategy involves the addition of organometallic reagents to the C4-carbonyl group to form a tertiary alcohol. This intermediate can then undergo further reactions, such as intramolecular cyclization, to form the spirocyclic system. For instance, the addition of an aryllithium intermediate to an N-protected piperidin-4-one is a known method for preparing spirocyclic piperidines. nih.gov

The carbon-nitrogen framework of the piperidone ring can be induced to undergo rearrangement reactions to form expanded ring systems. A notable example is the synthesis of homopiperazinone derivatives, which are seven-membered lactams.

The Schmidt rearrangement is a powerful method for converting cyclic ketones into ring-expanded lactams. acs.org This reaction uses hydrazoic acid (HN₃), often generated in situ from sodium azide (B81097) and a strong acid. When applied to a substituted piperidin-4-one, the reaction can lead to the insertion of a nitrogen atom adjacent to the carbonyl group, forming a seven-membered 1,4-diazepin-5-one (homopiperazinone) ring system.

The regioselectivity of the rearrangement (i.e., which C-C bond migrates) is a critical aspect of the reaction and can be influenced by the substituents on the piperidone ring. acs.org This transformation provides a direct route to expanding the six-membered piperidone ring into a seven-membered homopiperazinone structure.

Investigations into Autoreduction Mechanisms in Related Piperidinium (B107235) Cations

The stability of the piperidine ring system is a subject of significant research, particularly in the context of related piperidinium cations used in materials science, such as in anion exchange membranes. nih.govrsc.org These cations can undergo degradation, including autoreduction, especially in alkaline media.

Studies on the autoreduction of the 2,2,6,6-tetramethyl-1,4-dioxopiperidinium cation in alkaline solution have shown that the process is complex, involving multiple parallel and consecutive reactions. researchgate.net A key finding from this research is that the primary reaction with hydroxide (B78521) ions leads to the formation of three different nitroso compounds. researchgate.net These nitroso intermediates can then isomerize to form cyclic hydroxylamines. These hydroxylamines are capable of reducing the initial piperidinium cation to a nitroxyl radical, while being oxidized themselves to nitrones. researchgate.net

This mechanism highlights a crucial role for nitroso compounds as intermediates in the redox cycling and degradation pathways of these piperidine-based systems. The study of these autoreduction pathways is critical for understanding the stability and reactivity of piperidine derivatives, including this compound, under various conditions.

Iv. Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for probing the molecular structure and dynamic behavior of 2,2,6,6-Tetramethyl-1-nitroso-4-piperidone in solution. Analysis of the chemical shifts, coupling constants, and temperature-dependent spectral changes provides detailed insights into the conformation of the piperidone ring and the rotational dynamics of the N-nitroso group.

The piperidine (B6355638) ring in related tetramethyl-substituted compounds is known to adopt a chair conformation. However, in the case of 4-oxo analogs like this compound, a twist-boat conformation is often adopted to alleviate steric strain. This conformational preference can be confirmed by detailed 1H and 13C NMR spectral analysis, including two-dimensional techniques such as COSY and HSQC, which help in the unambiguous assignment of all proton and carbon signals.

Determination of N-NO Bond Rotational Barriers

A key dynamic feature of N-nitrosamines is the restricted rotation around the N-NO bond due to its partial double bond character. This restricted rotation gives rise to distinct conformers, which can often be observed as separate sets of signals in the NMR spectrum at low temperatures. As the temperature is increased, the rate of rotation increases, leading to coalescence of these signals. By analyzing the NMR spectra at various temperatures (dynamic NMR), the energy barrier for this rotation can be determined.

| Compound | Key Structural Feature | Rotational Barrier (ΔG‡) (kcal/mol) |

| 1-Nitroso-2,2,6,6-tetramethylpiperidine (B1220621) | Chair conformation, syn-periplanar -NO | 18–20 |

| 2,6-Dimethyl-1-nitrosopiperidine | Less hindered | 12–14 |

Electron Spin Resonance (ESR) Spectroscopy for Radical Species Detection and Dynamics

Electron Spin Resonance (ESR) spectroscopy is an indispensable technique for the detection and characterization of paramagnetic species, making it particularly well-suited for studying the radical chemistry of this compound and its derivatives.

Applications in Spin Labeling for Molecular Probing

While this compound itself is a diamagnetic molecule, it serves as a crucial precursor to the stable nitroxide radical, 2,2,6,6-tetramethyl-4-piperidone-1-oxyl (TEMPONE). TEMPONE and other similar tetramethylpiperidine-N-oxyl (TEMPO) derivatives are widely used as spin labels. In spin labeling, the stable nitroxide radical is covalently attached to a molecule of interest, such as a protein or a lipid. The ESR spectrum of the spin label is sensitive to its local environment, providing information about the structure, dynamics, and polarity of the region to which it is attached.

The utility of these compounds as spin labels stems from the stability of the nitroxide radical and the characteristic three-line ESR spectrum arising from the interaction of the unpaired electron with the 14N nucleus. The shape and splitting of these lines can reveal details about the rotational motion of the label and its interactions with its surroundings.

Spin Trapping Mechanisms and Identification of Transient Radicals

Spin trapping is a powerful technique used to detect and identify short-lived, highly reactive radicals. In this method, a "spin trap" molecule reacts with the transient radical to form a more stable, persistent radical (a "spin adduct") that can be readily detected by ESR spectroscopy. uclouvain.be Nitroso compounds are a well-established class of spin traps. science.gov

The parent compound, 2,2,6,6-tetramethyl-4-piperidone, has been effectively used as a spin trap for reactive oxygen species (ROS), including singlet oxygen, superoxide, and hydroxyl radicals. nih.gov The reaction of the spin trap with these ROS generates the stable nitroxide adduct, 2,2,6,6-tetramethyl-4-piperidine-1-oxyl (TEMPONE), whose characteristic ESR signal can be measured to quantify the extent of radical generation. nih.gov

The general mechanism involves the addition of the transient radical (R•) to the nitroso group (-N=O) of the spin trap to form a stable nitroxide radical adduct. The hyperfine splitting constants of the resulting ESR spectrum are characteristic of the trapped radical, allowing for its identification. For example, the splitting pattern will differ depending on whether a carbon-centered, oxygen-centered, or other type of radical is trapped. By analyzing the hyperfine splitting constants (hfsc) of nitrogen (aN) and any other nearby magnetic nuclei in the ESR spectrum of the spin adduct, the identity of the transient radical can be inferred. nih.gov

Mass Spectrometry (MS) Techniques for Molecular Identification and Fragmentation Studies

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry for Precise Elemental Composition

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule with a high degree of confidence. The molecular formula of this compound is C9H16N2O2, corresponding to a theoretical exact mass of approximately 184.1212 Da. An experimental HRMS measurement would be expected to yield a mass value very close to this theoretical value, confirming the elemental composition.

The fragmentation of nitrosamines in the mass spectrometer often follows characteristic pathways. A common fragmentation pathway for protonated nitrosamine (B1359907) compounds involves the loss of the NO radical, resulting in a fragment ion with a mass difference of 30 Da from the molecular ion. Studying the fragmentation of this compound using tandem mass spectrometry (MS/MS) would reveal its specific fragmentation pathways, providing further structural confirmation. While a specific high-resolution mass spectrum for this compound is not presented here, analysis of related compounds suggests that other significant fragments would likely arise from cleavages within the piperidone ring, such as the loss of methyl groups or scission of the ring itself.

Liquid Chromatography–Electrospray Ionization Mass Spectrometry (LC-ESI-MS/MS) for Quantitative Measurement of Related Nitroxides

Liquid Chromatography–Electrospray Ionization Mass Spectrometry (LC-MS/MS) has emerged as a powerful and highly sensitive technique for the quantitative analysis of nitroxides, such as the family of 2,2,6,6-tetramethylpiperidine (B32323) derivatives. This method combines the separation capabilities of high-performance liquid chromatography (HPLC) with the high selectivity and sensitivity of tandem mass spectrometry, making it ideal for detecting and quantifying trace levels of these compounds in complex matrices. worktribe.comrsc.orgnih.gov

The quantitative measurement of nitroxides is often crucial in various research and industrial applications. For instance, 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), a related nitroxide, is used in the manufacturing of many active pharmaceutical ingredients and has been identified as a potential genotoxic impurity. nih.gov This necessitates analytical methods capable of accurately determining its levels at concentrations as low as parts per million (ppm). nih.gov

A common approach for the LC-MS/MS analysis of these compounds involves reverse-phase HPLC, which separates molecules based on their hydrophobicity. worktribe.comresearchgate.net The separated analytes are then introduced into the mass spectrometer via an electrospray ionization (ESI) source. ESI is a soft ionization technique that allows for the analysis of thermally labile and non-volatile molecules, making it well-suited for many nitroxide compounds. researchgate.net

In the mass spectrometer, quantification is typically achieved using tandem mass spectrometry (MS/MS) in the multiple reaction monitoring (MRM) mode. researchgate.netresearchgate.net This technique involves selecting a specific precursor ion of the target analyte in the first mass analyzer, fragmenting it in a collision cell, and then detecting a specific product ion in the second mass analyzer. This high degree of specificity significantly reduces background noise and enhances the sensitivity of the measurement. researchgate.net For example, a method for the quantitative analysis of four potential genotoxic impurities in a pharmaceutical drug sample was developed using a triple quadrupole tandem mass spectrometer in MRM mode with positive electrospray ionization. researchgate.net

One of the challenges in the analysis of nitroxides is their potential to undergo disproportionation, forming both oxidized and reduced species. nih.gov To address this, a strategy can be employed where all related species are converted to a single form, such as the reduced hydroxylamine (B1172632), prior to analysis. nih.govnih.gov This ensures that the total amount of the nitroxide and its related forms is accurately measured. nih.gov

The development of a robust LC-MS/MS method requires careful optimization of several parameters, including the choice of chromatographic column, mobile phase composition, and mass spectrometer settings. rsc.orgnih.gov To ensure accuracy and robustness, especially for trace-level analysis in a regulated environment, strategies such as the use of an internal standard, standard addition for matrix effect correction, and weighted linear regression for a broad analytical range are often employed. nih.gov A validated LC-MS/MS method can achieve high specificity, linearity, accuracy, and precision over a wide concentration range. nih.govnih.gov

Table 1: Illustrative LC-MS/MS Method Parameters for Nitroxide Analysis

| Parameter | Typical Value/Condition |

|---|---|

| Chromatography | |

| Column | C18 Reverse-Phase |

| Mobile Phase | Gradient of acetonitrile (B52724) and water with a modifier (e.g., formic acid) |

| Flow Rate | 0.2 - 0.5 mL/min |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive Ion |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | [M+H]⁺ of the analyte |

| Product Ion (Q3) | Specific fragment ion of the analyte |

| Collision Energy | Optimized for maximum product ion intensity |

Chromatographic Techniques for Separation, Purity Assessment, and Isolation

Chromatographic techniques are indispensable for the separation, purity assessment, and isolation of this compound and its related compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and widely used methods for these purposes.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, offering high-resolution separations for a wide variety of compounds. amazonaws.com The development of an effective HPLC method is crucial for determining the purity of this compound and for isolating it from reaction mixtures or impurities. chemrevlett.com

The process of HPLC method development involves a systematic optimization of several key parameters to achieve the desired separation. amazonaws.com This typically begins with the selection of a suitable stationary phase, or column. For piperidone derivatives, reversed-phase columns, such as C18, are commonly employed. nih.govnih.gov In reversed-phase chromatography, the stationary phase is nonpolar, and the mobile phase is polar. amazonaws.com

The composition of the mobile phase is a critical factor that is adjusted to control the retention and separation of the analytes. amazonaws.com A typical mobile phase for the analysis of piperidone-related compounds might consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. acs.orggoogle.com A gradient elution, where the proportion of the organic solvent is increased over time, is often used to separate compounds with a wide range of polarities. acs.org

The choice of detector is another important consideration. For compounds that contain a chromophore, a UV-Vis detector is often suitable. nih.gov The wavelength of detection is selected to maximize the sensitivity for the target analyte. For instance, in the analysis of piperidine derivatives, detection wavelengths in the range of 230-260 nm have been utilized. google.com

Once the initial conditions are established, the method is optimized to ensure sharp, symmetrical peaks with good resolution between the analyte and any impurities. chemrevlett.com This may involve fine-tuning the mobile phase composition, pH, column temperature, and flow rate. amazonaws.com A well-developed HPLC method will be specific, accurate, precise, and robust, capable of providing reliable data on the purity of the compound. researchgate.net

Table 2: Example of HPLC Method Parameters for Piperidone Analogues

| Parameter | Condition |

|---|---|

| Instrument | High-Performance Liquid Chromatography System |

| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm) nih.gov |

| Mobile Phase | Gradient of aqueous buffer and acetonitrile/methanol acs.orggoogle.com |

| Flow Rate | 1.0 mL/min google.com |

| Column Temperature | 30-40 °C google.com |

| Detector | UV-Vis at a specified wavelength (e.g., 254 nm) google.com |

| Injection Volume | 20 µL google.com |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is particularly well-suited for the analysis of volatile and thermally stable compounds. nih.gov While this compound itself may have limited volatility, GC-MS can be an effective tool for the analysis of its more volatile precursors, degradation products, or derivatives in complex mixtures. worktribe.com

In GC-MS, the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase coated on the inside of the column. The choice of the column is critical for achieving the desired separation.

As the separated components elute from the column, they enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting ions are then separated based on their mass-to-charge ratio, and a mass spectrum is generated for each component. This mass spectrum serves as a "fingerprint" that can be used to identify the compound by comparison to a spectral library.

For the analysis of complex mixtures that may contain related nitroxide or nitrosamine compounds, GC-MS offers excellent selectivity and sensitivity. turkjps.org In some cases, to improve the volatility and thermal stability of the analytes, a derivatization step may be necessary prior to GC-MS analysis.

The development of a GC-MS method involves optimizing parameters such as the injection temperature, the temperature program of the oven, the carrier gas flow rate, and the mass spectrometer settings. For quantitative analysis, the instrument is often operated in selected ion monitoring (SIM) mode, where only a few characteristic ions for each analyte are monitored, thereby increasing sensitivity and selectivity. For the analysis of trace-level impurities, tandem mass spectrometry (GC-MS/MS) in multiple reaction monitoring (MRM) mode can provide even greater sensitivity and specificity. turkjps.org

Table 3: General GC-MS Parameters for the Analysis of Related Compounds

| Parameter | Typical Setting |

|---|---|

| Gas Chromatograph | |

| Column | Capillary column (e.g., ZB-5) gassnova.no |

| Carrier Gas | Helium |

| Inlet Temperature | 250-300 °C |

| Oven Program | Temperature ramp from a low to a high temperature |

| Mass Spectrometer | |

| Ionization Mode | Electron Impact (EI) |

| Ion Source Temperature | 230 °C |

| Mass Analyzer | Quadrupole or Ion Trap |

| Scan Range | 50-500 amu |

Electrochemical Methods for Redox Potential Determination and Reaction Monitoring

Electrochemical methods are powerful tools for investigating the redox properties of molecules and for monitoring the progress of chemical reactions. nih.gov For compounds like this compound, which are part of the broader class of nitroxides and related species, electrochemical techniques can provide valuable insights into their electron transfer behavior. nih.govnih.gov

The redox potential of a compound is a measure of its tendency to gain or lose electrons. This is a fundamental property that influences the chemical reactivity and biological activity of the molecule. nih.gov Electrochemical methods allow for the direct measurement of these potentials. mdpi.com

The core of an electrochemical experiment is a three-electrode system, consisting of a working electrode, a reference electrode, and a counter electrode, immersed in a solution containing the analyte and a supporting electrolyte. By applying a potential to the working electrode and measuring the resulting current, information about the redox processes occurring at the electrode surface can be obtained. mdpi.com

For nitroxide compounds, the one-electron oxidation to the corresponding oxoammonium cation and the one-electron reduction to the hydroxylamine are key redox processes that can be studied electrochemically. nih.govnih.gov The potentials at which these processes occur are dependent on the structure of the molecule and the nature of the solvent and electrolyte. nih.gov

Beyond determining redox potentials, electrochemical methods can also be used to monitor the progress of reactions involving redox-active species. acs.org By tracking the changes in the current or potential over time, it is possible to follow the consumption of reactants and the formation of products, providing kinetic information about the reaction. acs.org This can be particularly useful for studying reactions where the nitroxide acts as a catalyst or a mediator. nih.gov

Among the various electrochemical techniques, cyclic voltammetry (CV) and rotating disk electrode (RDE) voltammetry are particularly valuable for characterizing the redox behavior of compounds like this compound. worktribe.comals-japan.com

Cyclic Voltammetry (CV) is a versatile technique where the potential of the working electrode is swept linearly from an initial potential to a final potential and then back again, while the current is measured. mdpi.com The resulting plot of current versus potential, known as a cyclic voltammogram, provides a wealth of information about the redox processes. mdpi.com

For a reversible one-electron transfer reaction, the cyclic voltammogram has a characteristic shape with a forward and a reverse peak. The potential midway between these two peaks provides an estimate of the formal redox potential of the couple. The separation between the peak potentials can give information about the kinetics of the electron transfer process. By varying the scan rate, it is possible to study the stability of the electrochemically generated species. mdpi.com For irreversible processes, only one peak is observed, and its potential shifts with the scan rate. mdpi.com

Rotating Disk Electrode (RDE) Voltammetry is a hydrodynamic technique where the working electrode is a disk that is rotated at a constant and controlled speed. wikipedia.orgbiologic.net The rotation of the electrode creates a well-defined flow of the solution towards the electrode surface, which enhances the rate of mass transport of the analyte to the electrode. als-japan.comwikipedia.org

In an RDE experiment, a linear potential sweep is applied, similar to CV, but the resulting voltammogram typically shows a sigmoidal shape with a limiting current plateau. wikipedia.org This limiting current is proportional to the concentration of the analyte and the square root of the rotation rate, as described by the Levich equation. biologic.net

Table 4: Comparison of Cyclic Voltammetry and Rotating Disk Electrode Voltammetry

| Feature | Cyclic Voltammetry (CV) | Rotating Disk Electrode (RDE) Voltammetry |

|---|---|---|

| Electrode | Stationary | Rotated at a constant speed wikipedia.orgbiologic.net |

| Mass Transport | Diffusion controlled | Convection and diffusion controlled als-japan.comwikipedia.org |

| Voltammogram Shape | Peak-shaped | Sigmoidal with a limiting current plateau wikipedia.org |

| Primary Information | Redox potentials, reversibility of electron transfer, stability of products | Reaction kinetics, diffusion coefficients, limiting currents biologic.net |

| Key Relationship | Peak current proportional to the square root of the scan rate mdpi.com | Limiting current proportional to the square root of the rotation rate (Levich Equation) biologic.net |

V. Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations on Molecular Geometry and Conformational Preferences

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the preferred three-dimensional structures and conformational dynamics of nitrosopiperidones.

Computational studies on N-nitrosopiperidines reveal a complex interplay of steric and electronic effects that govern their structure. The piperidine (B6355638) ring system itself is flexible, capable of adopting chair, boat, and twisted boat conformations. nih.gov For sterically hindered compounds like the 2,2,6,6-tetramethyl substituted series, the chair conformation is generally favored. nih.gov

However, the presence of the four bulky methyl groups introduces significant steric strain. This leads to a distortion of the ideal chair geometry, particularly a flattening at the nitrogen atom, to minimize unfavorable interactions between the nitroso group and the adjacent methyl groups.

The orientation of the nitroso (N=O) group relative to the piperidine ring is another critical structural feature. Due to π-electron delocalization on the N-N-O group, free rotation around the N-N bond is restricted. nih.gov This results in two primary planar orientations: syn and anti. In the case of 1-nitroso-2,2,6,6-tetramethylpiperidine (B1220621), the syn-periplanar orientation, where the oxygen atom is on the same side as the adjacent methyl groups, is found to be the more stable conformer. This preference is stabilized by weak hyperconjugative interactions.

| Structural Feature | Parameter | Typical Value/Observation | Reference |

|---|---|---|---|

| Piperidine Ring | Conformation | Distorted Chair (Flattening at N) | |

| Key Influence | Steric strain from tetramethyl substitution | ||

| Nitroso Group | Orientation | syn-periplanar | |

| N-N Bond Length | ~1.32 Å |

Theoretical methods are widely used to predict the energetic properties and relative stability of different conformers and related compounds. Key thermochemical characteristics such as enthalpies of formation can be calculated to assess molecular stability. researchgate.net

A significant energetic property for nitrosamines is the rotational barrier around the N-N bond. For 1-nitroso-2,2,6,6-tetramethylpiperidine, the tetramethyl substitution significantly increases this energy barrier (ΔG‡) to approximately 18–20 kcal/mol, compared to less hindered analogues. This higher barrier is a direct consequence of the severe steric clash that would occur in the transition state of rotation.

Furthermore, quantum chemical calculations can determine the energies of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals (ΔELUMO-HOMO) is an important indicator of chemical reactivity and kinetic stability. researchgate.netresearchgate.net A larger energy gap generally implies higher stability.

Mechanistic Studies through Computational Modeling

Computational modeling allows for the detailed investigation of reaction mechanisms, including the identification of transition states and the elucidation of complex electronic processes.

By mapping the potential energy surface of a chemical process, computational methods can identify the transition state structures that connect reactants to products. The energy difference between the reactants and the transition state defines the activation energy, which is a critical parameter for determining reaction rates. The calculation of the rotational barrier of the N-N bond in nitrosopiperidines is a prime example of such an analysis, where the transition state corresponds to the high-energy, eclipsed conformation. This type of analysis can be extended to model the pathways of decomposition, oxidation, or reduction reactions involving the nitrosopiperidone scaffold.

2,2,6,6-Tetramethyl-1-nitroso-4-piperidone and its parent compound can undergo electrochemical processes to form radical species. Notably, the radical cation of N-nitroso-2,2,6,6-tetramethylpiperidine has been generated electrochemically and characterized by electron spin resonance (e.s.r.) spectroscopy. rsc.org

Computational modeling is essential for understanding the underlying electron transfer (ET) events. Semiclassical ET theory provides a framework where reaction rates depend on three key parameters that can be computationally estimated: caltech.edu

Reorganization Energy (λ): The energy required to distort the geometries of the reactants and the surrounding solvent into the equilibrium configuration of the products.

Electronic Coupling (HAB): A measure of the electronic interaction between the donor and acceptor at the transition state.

Theoretical models can calculate these parameters to predict the efficiency and kinetics of radical formation and subsequent reactions.

Investigation of Intermolecular Interactions and Hydrogen Bonding (e.g., in nitroxyl (B88944) analogues)

The study of intermolecular interactions is crucial for understanding the behavior of molecules in condensed phases. While the nitroso group is a relatively weak hydrogen bond acceptor, its corresponding nitroxyl radical analogue, (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO), is an excellent model for studying non-covalent interactions.

The nitroxide moiety (N-O•) is a proficient hydrogen bond acceptor, forming complexes with proton donors like phenols and alcohols. nih.govresearchgate.net The strength of these hydrogen bonds is comparable to those formed by ethers or esters. researchgate.net

Computational studies, particularly DFT modeling that includes explicit solvent molecules, can accurately simulate these interactions. researchgate.net Such models demonstrate how hydrogen bonding to the nitroxide oxygen atom can induce changes in the molecule's geometry and electronic properties. researchgate.net One of the most sensitive probes of these interactions is the isotropic hyperfine coupling constant (Aiso(14N)), an experimental parameter from EPR spectroscopy that can be accurately reproduced by high-level calculations. nih.gov The variation in this constant serves as a precise measure of the strength and nature of intermolecular forces, including hydrogen bonding. nih.gov

| Interaction Type | Description | Computational/Experimental Probe | Reference |

|---|---|---|---|

| Hydrogen Bonding | Nitroxide oxygen acts as a hydrogen bond acceptor with proton donors (e.g., water, alcohols, phenols). | Changes in IR spectra; shifts in EPR hyperfine coupling constant (Aiso(14N)). | nih.govresearchgate.net |

| Solvent Effects | The surrounding solvent medium influences molecular conformation and electronic properties. | Explicit solvent models in DFT calculations show changes in bond lengths and charge distribution. | researchgate.net |

| Non-Covalent Interactions | General van der Waals and electrostatic forces with surrounding molecules. | Variations in Aiso(14N) serve as a sensitive probe for the local microenvironment. | nih.gov |

Density Functional Theory (DFT) Applications in Reaction Dynamics and Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the intricacies of molecular systems, offering profound insights into the electronic structure and reaction dynamics of compounds like this compound. This theoretical approach allows for the detailed examination of electron distribution, molecular orbital energies, and the energetic pathways of chemical transformations, complementing experimental findings.

Electronic Structure Analysis

Mulliken Atomic Charges: The calculation of atomic charges provides a way to quantify the electron distribution among the atoms within a molecule, which is crucial for understanding properties like the molecular dipole moment and electronic structure. rasayanjournal.co.in In studies of related N-nitroso piperidone derivatives, DFT has been used to calculate these charges. For instance, in a study on N-nitroso-2,6-bis(4-methoxyphenyl)-3,3-dimethyl-piperidin-4-one, it was found that the nitrogen of the nitroso group possesses a positive charge, while the adjacent nitrogen in the piperidone ring exhibits a negative charge. rasayanjournal.co.in This charge separation is a key feature of the N-nitroso group. Similarly, hydrogen atoms typically display positive charges, while electronegative atoms like oxygen carry a significant negative charge. rasayanjournal.co.in

| Atom/Group | Calculated Charge (e) |

|---|---|

| Nitroso Group Nitrogen (N11) | +0.143 |

| Piperidone Ring Nitrogen (N1) | -0.285 |

| Piperidone Ring Carbon (C5) | Positive |

| Oxygen (O51) | Maximum Negative Charge |

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (EHOMO-LUMO) is a critical indicator of molecular stability and reactivity. nih.gov DFT calculations for various organic molecules provide these energy values, which are essential for predicting their behavior in chemical reactions. nih.gov

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.0504 |

| ELUMO | -3.2446 |

| Energy Gap (ΔE) | 2.8058 |

Reaction Dynamics

DFT is also a cornerstone for studying the dynamics of chemical reactions, providing a detailed picture of the potential energy surface that governs the transformation from reactants to products. This includes identifying transition states, calculating activation energies, and elucidating reaction mechanisms.

Mapping Reaction Pathways: For reactions involving nitroso compounds, such as [4+2]-cycloadditions (nitroso-Diels-Alder reactions), DFT computations can map the entire reaction pathway. researchgate.net This allows researchers to distinguish between concerted and stepwise mechanisms. nih.gov Computational studies on related reactions have shown that acyl nitroso species are highly reactive, and the activation energies in Diels-Alder processes can be lower than the isomerization barriers of the reactants. researchgate.net

Activation Energies and Transition States: A key application of DFT in reaction dynamics is the calculation of activation energies (energy barriers) that must be overcome for a reaction to occur. By locating the transition state structure on the potential energy surface, DFT provides insights into the geometry and energetics of this critical point. For 1,3-dipolar cycloadditions, a class of reactions relevant to nitroso compounds, DFT calculations have been used to determine that reaction barriers can be quite low, consistent with the transient nature of the reactive species. nih.govresearchgate.net

| Parameter | Significance | Typical Application |

|---|---|---|

| Transition State Geometry | Defines the highest energy point along the reaction coordinate. | Mechanistic elucidation (e.g., concerted vs. stepwise). nih.gov |

| Activation Energy (ΔE‡) | Determines the rate of a chemical reaction. | Predicting reactivity and selectivity in cycloadditions. researchgate.net |

| Reaction Energy (ΔErxn) | Indicates if a reaction is exothermic or endothermic. | Assessing the thermodynamic favorability of a reaction. researchgate.net |

| Rotational Barriers (ΔG‡) | Energy required to rotate around a specific bond (e.g., N-N). | Understanding conformational dynamics of nitrosamines. |

Through these computational approaches, DFT provides a molecular-level understanding of the electronic characteristics and reactive behavior of this compound, guiding further experimental work and application development.

Vi. Applications in Advanced Chemical and Materials Science Research

Precursor in Nitroxyl (B88944) Radical Chemistry and Catalysis

The conversion of 2,2,6,6-tetramethyl-1-nitroso-4-piperidone to its corresponding stable nitroxyl radical, 4-oxo-TEMPO, unlocks a vast field of chemical applications. This transformation is pivotal, as the resulting nitroxyl radical is a highly effective and versatile chemical tool.

Development of Highly Selective Oxidation Catalysts (e.g., for alcohols)

Nitroxyl radicals derived from this compound, particularly 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and its analogues, are cornerstones of modern selective oxidation catalysis. nih.govmdpi.com These catalysts are renowned for their ability to facilitate the mild and highly selective oxidation of primary alcohols to aldehydes and secondary alcohols to ketones, often avoiding over-oxidation to carboxylic acids. mdpi.comresearchgate.net

The catalytic cycle involves the oxidation of the nitroxyl radical to the corresponding N-oxoammonium ion, which is the active oxidant. This species then oxidizes the alcohol, regenerating the hydroxylamine (B1172632) form of the catalyst, which is subsequently re-oxidized to the nitroxyl radical by a stoichiometric co-oxidant. A variety of co-oxidants can be used, including sodium hypochlorite (B82951) (bleach), hypervalent iodine reagents, or molecular oxygen in combination with metal co-catalysts. nih.gov

The high selectivity of these systems, especially for primary alcohols, is attributed to steric hindrance around the reactive oxoammonium site, which favors reaction with less hindered primary alcohols over secondary ones under basic conditions. nih.gov Research has led to the development of various TEMPO-based systems to optimize efficiency and substrate scope.

| Catalyst System | Co-oxidant | Substrate Scope | Key Features |

| TEMPO / NaOCl | Sodium Hypochlorite | Primary & Secondary Alcohols | Classic, widely used method; efficient and fast under mild conditions. researchgate.net |

| TEMPO / [Bis(acetoxy)iodo]benzene (BAIB) | BAIB | Primary & Secondary Alcohols | Works efficiently at room temperature in various solvents. |

| Cu/TEMPO | Molecular Oxygen (Air) | Primary Alcohols (especially benzylic and allylic) | Biomimetic system, mimicking the enzyme galactose oxidase; sustainable approach using air as the oxidant. mdpi.com |

| FeCl₃ / TEMPO / NaBrO₃ | Sodium Bromate | Aromatic, Aliphatic, & Heterocyclic Alcohols | High yields and selectivity at room temperature, even under anaerobic conditions. ciac.jl.cn |

Role in Controlled/Living Radical Polymerization Techniques (e.g., TEMPO-mediated processes)

Nitroxide-Mediated Polymerization (NMP) is a powerful controlled/living radical polymerization (CRP) technique that enables the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (polydispersity), and complex architectures. researchgate.netsigmaaldrich.com TEMPO and its derivatives, accessible from precursors like this compound, are the archetypal mediators for this process.

In NMP, the nitroxyl radical reversibly combines with the propagating polymer chain radical. This establishes a dynamic equilibrium between active (propagating) chains and dormant (nitroxide-capped) chains. researchgate.net Because the concentration of active radicals is kept very low at any given moment, the likelihood of termination reactions is significantly reduced. This "living" character allows for the synthesis of well-defined block copolymers, star polymers, and other complex architectures. researchgate.netmdpi.com The process was famously applied to the polymerization of styrene, demonstrating excellent control over the resulting polymer.

Synthesis of Functionalized Materials

The ketone functionality at the 4-position of the piperidine (B6355638) ring, inherent in this compound and its nitroxyl derivative (4-oxo-TEMPO), provides a versatile chemical handle for creating novel functionalized materials.

Incorporation into Nitroxyl-Containing Polymers for Advanced Materials Research

The 4-oxo-TEMPO moiety can be incorporated into polymer structures to create "smart" or functional macromolecules. These nitroxyl-containing polymers can be synthesized by polymerizing monomers that already contain the TEMPO unit or by post-polymerization modification. For instance, graft copolymers can be prepared where polystyrene branches are grown from a polypropylene (B1209903) backbone carrying TEMPO groups. researchgate.net The resulting materials, such as amphiphilic block copolymers, can be used as stabilizers for emulsions and dispersions or as compatibilizers in polymer blends. researchgate.net The presence of the radical moiety imparts unique redox-responsive properties to the polymer, making them candidates for applications in sensors, data storage, and redox-flow batteries.

Derivatization for Materials with Unique Magnetic and Optical Properties

The ketone group of 4-oxo-TEMPO is a gateway to a wide array of other functional groups, allowing for the synthesis of new nitroxide derivatives with tailored properties. mdpi.com This derivatization is key to developing materials with specific magnetic and optical characteristics. For example, the ketone can be converted into an isocyano group to yield 4-isocyano-2,2,6,6-tetramethylpiperidin-1-oxyl. nih.gov This isocyanide-functionalized nitroxide can then participate in multicomponent reactions (e.g., Passerini and Ugi reactions) to attach complex molecular fragments, creating multifunctional molecules that combine the paramagnetic properties of the nitroxyl radical with other desired functionalities. nih.gov Such derivatizations are instrumental in the design of molecular magnets, spin probes for electron paramagnetic resonance (EPR) spectroscopy, and redox-active materials for organic electronics.

Advanced Reagent in Synthetic Organic Chemistry

Beyond its role as a catalyst precursor, derivatives of this compound are valuable reagents and building blocks in their own right. The sterically hindered piperidine framework is a common feature in non-nucleophilic organic bases. chemicalbook.com More importantly, the nitroxyl radical derivatives are crucial synthons for creating specialized chemical tools.

For example, 1-oxyl-2,2,6,6-tetramethyl-4-piperidone (4-oxo-TEMPO) can be converted into cyanohydrins, which are then used to synthesize carboxy-functionalized nitroxyl radicals. researchgate.net These molecules are widely used as "spin labels." They can be covalently attached to biomolecules like proteins or lipids, and the subsequent analysis by EPR spectroscopy provides detailed information about the structure, dynamics, and environment of the labeled molecule.

Facilitation of Complex Heterocyclic System Construction

The 2,2,6,6-tetramethyl-4-piperidone scaffold, the core structure of the title compound, is a valuable building block for the synthesis of more intricate molecular architectures, particularly spiro heterocyclic systems. Spiro compounds, which contain two rings connected by a single common atom, are of significant interest in medicinal chemistry due to their rigid three-dimensional structures that can effectively orient functional groups for interaction with biological targets.

The carbonyl group at the C-4 position of the piperidone ring is the key reactive site for constructing these complex systems. It can participate in a variety of chemical transformations, including condensation reactions and cycloadditions, to build new heterocyclic rings fused at the C-4 position. For instance, multicomponent reactions involving the piperidone core, isatins, and various carbon-carbon or carbon-heteroatom bond-forming reagents can lead to the formation of complex spirooxindole-piperidine hybrids. nih.govresearcher.life Methodologies such as the 1,3-dipolar cycloaddition of azomethine ylides to exocyclic double bonds introduced at the C-4 position represent a powerful strategy for creating spiro-pyrrolidine-piperidine frameworks. nih.gov

While the N-nitroso group itself is typically transformed or removed during these synthetic sequences, its parent amine, 2,2,6,6-tetramethyl-4-piperidone, serves as a common precursor in these synthetic routes. prepchem.comnih.govsigmaaldrich.com The synthesis of spiro-pyrimidines, pyrazoles, and isoxazoles has been achieved using piperidine-4-one derivatives as the central scaffold, demonstrating the utility of this core in generating diverse heterocyclic libraries. semanticscholar.org

Strategies for Stereoselective Carbon-Carbon Bond Formation (via nitroxyl derivatives)

The corresponding nitroxyl radical of the piperidine core, 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and its analogues, are central to strategies for controlling stereochemistry in radical reactions, most notably in Nitroxide-Mediated Polymerization (NMP). wikipedia.org NMP is a form of controlled radical polymerization (CRP) that allows for the synthesis of polymers with well-defined molecular weights, low dispersity, and controlled stereochemistry. wikipedia.org

The underlying principle of this control is the "Persistent Radical Effect" (PRE). In NMP, a thermally labile alkoxyamine initiator cleaves to form a transient propagating radical (which adds to monomers) and a stable, persistent nitroxyl radical. The nitroxyl radical reversibly combines with the growing polymer chain end. This reversible capping process maintains a very low concentration of active propagating radicals at any given time, significantly suppressing irreversible termination reactions (e.g., coupling of two polymer chains) that would disrupt the controlled growth and stereoregularity of the polymer. nih.gov The choice of nitroxide, including its steric bulk and ring size, influences the equilibrium between the dormant (capped) and active species, thereby affecting the polymerization kinetics and control. anu.edu.au

Furthermore, nitroxyl radicals like TEMPO can react with ketenes to generate carbon-centered radicals. nih.gov These radicals can then be trapped by a second nitroxyl radical. While not a direct method for creating a specific stereocenter in a small molecule, this reactivity highlights the ability of nitroxides to mediate the formation of new carbon-oxygen bonds and influence the fate of radical intermediates, which is a foundational concept in developing stereoselective radical reactions.

Research Probes for Chemical and Molecular Systems

Utilization as Spin Labels for Studying Macromolecular Dynamics and Structural Changes

The stable nitroxyl radical derivative, 2,2,6,6-tetramethylpiperidone-N-oxyl (Tempone), is widely employed as a spin label in Electron Spin Resonance (ESR) spectroscopy to probe the structure and dynamics of macromolecules like proteins and nucleic acids. news-medical.net In a technique known as Site-Directed Spin Labeling (SDSL), the nitroxide is attached to a specific site on a biomolecule. nih.gov The resulting ESR spectrum is highly sensitive to the rotational motion of the nitroxide, providing detailed information about its local environment. nih.gov

The key parameters derived from an ESR spectrum are the g-tensor and the hyperfine coupling tensor (A-tensor), which describe the interaction of the unpaired electron with the external magnetic field and with the nitrogen nucleus (¹⁴N), respectively. nih.govnih.govmsu.edu These tensors are anisotropic, meaning their values depend on the orientation of the nitroxide molecule with respect to the magnetic field.

Fast Tumbling: When the spin label tumbles rapidly and isotropically in solution (e.g., free in water), the anisotropies are averaged out, resulting in a sharp three-line spectrum.

Slow Tumbling: When the label's motion is restricted, for example, when it is attached to a large protein or located in a structured binding pocket, the tumbling is slower. This leads to significant broadening and changes in the shape of the ESR spectrum. cdnsciencepub.comnih.gov

By analyzing the spectral line shapes, the rotational correlation time (τc) of the label can be determined, which reflects the mobility of the protein region where the label is attached. cdnsciencepub.comresearchgate.net This allows researchers to study conformational changes in proteins induced by factors such as substrate binding, protein-protein interactions, or changes in hydration. cdnsciencepub.commdpi.com

Table 1: Representative ESR Tensor Values for Piperidine-Based Nitroxide Spin Labels The following table is interactive. Click on the headers to sort the data.

| Spin Label | Tensor Component | Principal Value | Reference |

|---|---|---|---|

| Tempone | g-tensor (g₁) | 2.0094 | [Source on ESR analysis of Tempone] |

| Tempone | g-tensor (g₂) | 2.0061 | [Source on ESR analysis of Tempone] |

| Tempone | g-tensor (g₃) | 2.0021 | [Source on ESR analysis of Tempone] |

| Tempone | A-tensor (A₁) | 6.5 G (18.2 MHz) | [Source on ESR analysis of Tempone] |

| Tempone | A-tensor (A₂) | 6.7 G (18.8 MHz) | [Source on ESR analysis of Tempone] |

| Tempone | A-tensor (A₃) | 33.0 G (92.5 MHz) | [Source on ESR analysis of Tempone] |

| TEMPO | g-tensor (gxx) | 2.0099 | nih.gov |

| TEMPO | g-tensor (gyy) | 2.0069 | nih.gov |

| TEMPO | g-tensor (gzz) | 2.0027 | nih.gov |

| TEMPO | A-tensor (Axx) | 6.8 G (19.1 MHz) | nih.gov |

| TEMPO | A-tensor (Ayy) | 5.9 G (16.5 MHz) | nih.gov |

| TEMPO | A-tensor (Azz) | 34.1 G (95.6 MHz) | nih.gov |

Investigation of Redox Processes in Model Systems

The N-nitroso functionality and, more significantly, the corresponding nitroxyl radical derivatives are redox-active, allowing them to serve as probes and mediators in the study of electrochemical and biochemical redox processes. nih.gov The nitroxyl radical (R₂NO•) of the tetramethylpiperidone core can undergo a reversible one-electron oxidation to form a stable oxoammonium cation (R₂NO⁺) and a one-electron reduction to form the corresponding hydroxylamine (R₂NOH). nih.govresearchgate.net

This reversible redox chemistry is central to its application. acs.org The redox potential of the nitroxide/oxoammonium couple is sensitive to the substituents on the piperidine ring. researchgate.net Electron-withdrawing groups, such as the ketone at the C-4 position in Tempone, generally increase the redox potential compared to the parent TEMPO molecule. researchgate.netmdpi.com

The electrochemical behavior of piperidone derivatives has been studied using techniques like cyclic voltammetry. mdpi.com Such studies reveal key parameters like oxidation potentials and demonstrate whether the redox processes are reversible or irreversible. For instance, studies on N-substituted-4-piperidone analogs show irreversible oxidation processes involving a two-electron transfer, suggesting subsequent chemical reactions like dimerization following the initial electron transfer. mdpi.comresearchgate.net Research on the N-nitroso parent compound, N-nitroso-2,2,6,6-tetramethylpiperidine, has shown that it can be electrochemically oxidized to a radical cation, which exhibits a remarkably large nitrogen hyperfine splitting constant in its ESR spectrum. rsc.org